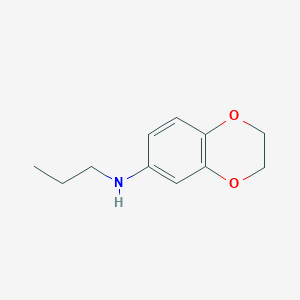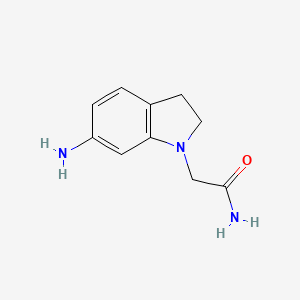![molecular formula C11H16BrNO2 B3074350 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 1019596-28-1](/img/structure/B3074350.png)
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol
Vue d'ensemble
Description
“2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol” is a chemical compound . It is a derivative of phenol, which is a type of aromatic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the late-stage functionalization of the ortho-position was carried out through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, similar compounds have been used in various chemical reactions. For example, 2-Bromophenol was used in the preparation of anti-benzofurobenzofuran diimides and to study the photodegradation of 2-bromophenol using UV-Vis spectroscopy and HPLC .Applications De Recherche Scientifique
Environmental Impact and Toxicology
Environmental Concentrations and Toxicokinetics : Brominated phenols, such as 2,4,6-Tribromophenol, are extensively produced and utilized in various industrial applications, leading to their ubiquitous presence in the environment. Research by Koch and Sures (2018) delves into the environmental concentrations, toxicokinetics, and toxicodynamics of 2,4,6-Tribromophenol, highlighting its role as both an intermediate in the synthesis of brominated flame retardants and a degradation product. The study emphasizes the need for a deeper understanding of its environmental behavior and toxicological effects to assess potential risks associated with exposure (Koch & Sures, 2018).
Chemical Degradation and Mechanisms
Mechanism of β-O-4 Bond Cleavage : The degradation of lignin, a natural polymer, involves the cleavage of β-O-4 bonds, a process that has implications for understanding the breakdown of similar phenolic compounds. Yokoyama (2015) provides insights into the acidolysis mechanisms of lignin model compounds, which could offer parallels to the chemical behavior and potential applications of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol in fields such as biofuel production and environmental remediation (Yokoyama, 2015).
Pharmacological Properties
Chemistry and Pharmacology of Naphthoquinones : The compound 7-Methyljuglone, a naphthoquinone, shares structural similarities with brominated phenols, offering insights into the potential pharmacological activities of such compounds. Mbaveng and Kuete (2014) review the chemical and pharmacological data on 7-Methyljuglone, including its antibacterial, antifungal, anticancer, and anti-inflammatory activities. This suggests that brominated phenols and their derivatives may also possess diverse biological activities worth exploring (Mbaveng & Kuete, 2014).
Industrial Applications
Biosynthesis and Industrial Importance of Phenolic Compounds : Phenolic compounds like Syringic Acid, with methoxy groups, have significant therapeutic and industrial applications. Research by Srinivasulu et al. (2018) discusses the biosynthesis, biomedical applications, and industrial relevance of such phenolic compounds, highlighting their antioxidant, antimicrobial, and anti-inflammatory properties. This could be relevant to understanding the applications of methoxy-substituted brominated phenols in various industries (Srinivasulu et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura coupling . This suggests that the compound may interact with similar targets.
Mode of Action
Based on its structure, it can be inferred that it might participate in reactions involving the boronic ester moiety . For instance, it could undergo protodeboronation, a process where the boron moiety is removed .
Biochemical Pathways
It’s worth noting that organoboron compounds, which this compound is a part of, are known to be involved in a wide range of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Given its potential involvement in various chemical reactions, it could influence the synthesis of other compounds or the progression of certain biochemical pathways .
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-7(2)13-6-8-4-9(12)11(14)10(5-8)15-3/h4-5,7,13-14H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDKLSIXIYOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)Br)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074268.png)
![(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B3074275.png)



![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)
![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)
![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)